(6-Amino-9H-purin-9-yl)acetic acid
Overview
Description
(6-Amino-9H-purin-9-yl)acetic acid is a purine derivative with the molecular formula C7H7N5O2. This compound is known for its role in various biochemical and pharmaceutical applications due to its structural similarity to adenine, a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (6-Amino-9H-purin-9-yl)acetic acid involves the controlled basic hydrolysis of the corresponding N6, N6-dianisoylated ethyl ester derivative. The reaction conditions are carefully maintained to prevent undesired hydrolysis of the protecting group, which can reduce the yield. Another approach involves using tert-butyl (6-amino-9H-purin-9-yl)acetate as the starting material, followed by anisoylation and acidic hydrolysis to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-9H-purin-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
(6-Amino-9H-purin-9-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleic acid analogs.
Biology: This compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (6-Amino-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can mimic the structure of adenine, allowing it to interfere with nucleic acid metabolism and other biochemical pathways. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Adenine: A fundamental component of nucleic acids, structurally similar to (6-Amino-9H-purin-9-yl)acetic acid.
Guanine: Another purine derivative with similar biochemical properties.
2-Amino-6-chloro-9H-purine-9-acetic acid: A related compound used in similar applications.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNWGFYTKKIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470022 | |
Record name | (6-Amino-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20128-29-4 | |
Record name | (6-Amino-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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